molecular formula C7H6ClN3O2S B6607556 N-(5-cyanopyridin-2-yl)-N-methylsulfamoylchloride CAS No. 2839157-07-0

N-(5-cyanopyridin-2-yl)-N-methylsulfamoylchloride

Cat. No.: B6607556
CAS No.: 2839157-07-0
M. Wt: 231.66 g/mol
InChI Key: CMKKZVLLRWFJFE-UHFFFAOYSA-N
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Description

N-(5-cyanopyridin-2-yl)-N-methylsulfamoylchloride is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a cyanopyridine moiety and a methylsulfamoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanopyridin-2-yl)-N-methylsulfamoylchloride typically involves the reaction of 5-cyanopyridine-2-amine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyanopyridin-2-yl)-N-methylsulfamoylchloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Solvents: Anhydrous dichloromethane, tetrahydrofuran

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of N-(5-cyanopyridin-2-yl)-N-methylsulfamoylchloride involves the interaction of the sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of biological macromolecules. The cyanopyridine moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11(14(8,12)13)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKKZVLLRWFJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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